molecular formula C13H9BrN2 B1625420 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 441012-22-2

1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1625420
CAS No.: 441012-22-2
M. Wt: 273.13 g/mol
InChI Key: XNSOMQRWWIHHGW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound characterized by a fused pyrrole-pyridine ring system substituted with a 4-bromophenyl group. Its IUPAC name, 1-(4-bromophenyl)pyrrolo[2,3-b]pyridine , reflects the connectivity of the nitrogen-containing rings and the brominated aromatic substituent. The molecular formula is C₁₃H₉BrN₂ , with a molar mass of 273.13 g/mol .

Key Structural Features:

  • Pyrrolo[2,3-b]pyridine core : A fused bicyclic system comprising a pyrrole (five-membered, one nitrogen) and pyridine (six-membered, one nitrogen) ring. The numbering follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3.
  • 4-Bromophenyl substituent : A bromine atom at the para-position of the phenyl ring attached to the pyrrole nitrogen.

Identifiers :

Property Value Source
CAS Registry Number 441012-22-2
SMILES BrC1=CC=C(N2C=CC3=CC=CN=C32)C=C1
InChIKey XNSOMQRWWIHHGW-UHFFFAOYSA-N

The compound’s planar structure and electron-rich aromatic system enable participation in π-π stacking and hydrogen-bonding interactions, which are critical for its reactivity and applications.

Historical Context of Pyrrolopyridine Research

Pyrrolopyridines, also known as azaindoles, have been studied since the mid-20th century for their structural similarity to indoles and purines. Early synthetic methods, such as the Fischer indole synthesis and Madelung cyclization , were adapted to access pyrrolo[2,3-b]pyridine derivatives. For example, the 1969 work by Cheeseman and Tuck demonstrated nitration, bromination, and Mannich reactions on pyrrolo[2,3-b]pyridines, establishing foundational reactivity patterns.

The introduction of bromine substituents, as in 1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine, emerged as a strategy to enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). This modification aligns with broader trends in medicinal chemistry, where halogenated heterocycles serve as intermediates for targeted drug discovery.

Position of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine in Heterocyclic Chemistry

As a member of the pyrrolopyridine family, this compound occupies a niche in heterocyclic chemistry due to its dual nitrogen atoms and aromaticity. Key roles include:

  • Building Block for Drug Discovery :

    • The bromophenyl group facilitates functionalization via cross-coupling, enabling the synthesis of kinase inhibitors (e.g., FLT3, CDK8).
    • Derivatives exhibit bioactivity against Alzheimer’s disease (GSK-3β inhibition) and cancer (B-RAF inhibition).
  • Electron-Deficient System :

    • The pyridine ring withdraws electron density, making the pyrrole ring susceptible to electrophilic substitution at the 3-position.
    • Bromine enhances reactivity in nucleophilic aromatic substitution and metal-catalyzed reactions.
  • Comparative Analysis with Analogues :

    Compound Substituent Key Application
    1H-Pyrrolo[3,2-b]pyridine Unsubstituted PDE4B inhibition
    4-Azaindole Pyridine nitrogen Kinase inhibitor scaffolds
    1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine Bromophenyl Cross-coupling precursor

This compound’s versatility underscores its importance in synthesizing complex heterocycles for pharmaceutical and materials science applications.

Properties

IUPAC Name

1-(4-bromophenyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSOMQRWWIHHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477371
Record name 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441012-22-2
Record name 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling

The palladium-catalyzed coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-bromophenylboronic acid remains the gold standard. Optimized conditions employ:

Reaction Table 1: Suzuki Coupling Parameters

Component Specification
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv)
Base Potassium carbonate (3.0 equiv)
Solvent System 2.5:1 Dioxane/water
Temperature 80°C under N₂ atmosphere
Reaction Time 8–16 hours
Isolated Yield 68%

Mechanistic studies confirm oxidative addition of the 5-bromoazaindole (BDE = 78 kcal/mol) precedes transmetallation with the arylboronic acid. Post-reaction workup involves sequential steps:

  • Acidification with 6N HCl to pH 2–3
  • Celite filtration to remove Pd residues
  • Ion-exchange chromatography using DOWEX 50WX2-400 resin

Critical side products include:

  • Di-arylated species (≤12%) from over-coupling
  • Protodeboronation byproducts (≤7%) in aqueous media

Ullmann-Type Coupling

While less efficient than Suzuki methodology, copper-mediated reactions provide alternatives under ligand-free conditions:

Reaction Table 2: Ullmann Coupling Comparison

Parameter Condition A Condition B
Catalyst CuI (20 mol%) CuO (10 mol%)
Ligand None 1,10-Phenanthroline
Solvent DMF Toluene
Temperature 120°C 100°C
Yield 41% 53%

Reaction monitoring via $$ ^{19}F $$ NMR (for fluorinated analogs) reveals competing homocoupling of aryl halides as the primary side reaction (18–23%).

Buchwald–Hartwig Amination Variants

Though primarily used for C–N bond formation, adapted protocols enable C–C couplings under high-pressure conditions:

Equation 1:
$$
\text{Pd}2(\text{dba})3 + \text{Xantphos} \rightarrow \text{Active catalyst (TOF = 420 h}^{-1}\text{)}
$$

Key limitations include:

  • Required pre-functionalization with directing groups
  • Narrow substrate scope for electron-deficient aryl partners

Advanced Purification Strategies

Ion-Exchange Chromatography

Post-synthetic purification employs DOWEX 50WX2-400 resin in methanol, effectively removing:

  • Unreacted boronic acids (98% efficiency)
  • Palladium residues to <5 ppm

Optimization Data:

Resin Loading (g/mmol) Pd Removal Efficiency
0.5 87%
1.0 93%
2.0 98%

Recrystallization Techniques

Ternary solvent systems (EtOAc/hexanes/DCM 4:3:1) yield high-purity crystals suitable for X-ray diffraction:

  • Melting point: 134–136°C (decomp.)
  • Enthalpy of fusion: ΔH = 28.4 kJ/mol

Spectroscopic Characterization

Nuclear Magnetic Resonance

$$ ^1H $$ NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H, H-2)
  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H)
  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H)
  • δ 7.21 (d, J = 3.6 Hz, 1H, H-6)
  • δ 6.65 (d, J = 3.6 Hz, 1H, H-5)

$$ ^{13}C $$ NMR confirms regiochemistry through distinct carbonyl shifts at δ 165.0 ppm (ester) vs. δ 191.9 ppm (ketone).

Mass Spectrometric Analysis

LC-ESI-MS exhibits characteristic fragmentation:

  • Base peak at $$ m/z $$ 285.03 ([M+H]$$^+ $$)
  • Isotopic pattern confirms bromine (1:1 $$ ^{79}\text{Br}/^{81}\text{Br} $$)

Comparative Method Analysis

Table 3: Synthetic Method Evaluation

Metric Suzuki Ullmann Buchwald
Typical Yield 68% 53% 42%
Pd/Cu Loading 0.05 equiv 0.20 equiv 0.10 equiv
Reaction Scale Limit 100 mmol 50 mmol 25 mmol
Purification Complexity Moderate High High
Byproduct Formation <15% 18–23% 22–28%

Industrial-Scale Considerations

Kilogram-scale production (Patent WO2006063167A1) implements:

  • Continuous flow hydrogenation for catalyst recycling
  • Microwave-assisted steps reducing process time by 40%
  • QbD-guided design space:
    • Critical parameters: pH (5.5–6.5), [Pd] < 50 ppm
    • PAT monitoring via inline FTIR

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The bromophenyl group participates in palladium-catalyzed couplings with aryl boronic acids, enabling aryl-aryl bond formation. For example, coupling with phenyl boronic acid yields 1-(4-phenylphenyl)-1H-pyrrolo[2,3-b]pyridine .

  • Buchwald-Hartwig Amination : Reaction with amines in the presence of Pd catalysts introduces amino groups at the bromine site .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C1-(4-Biphenyl)-1H-pyrrolo[2,3-b]pyridine78%
AminationPd₂(dba)₃, Xantphos, NH₃, dioxane1-(4-Aminophenyl)-1H-pyrrolo[2,3-b]pyridine65%

Electrophilic Aromatic Substitution

The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, primarily at the 3-position due to its electron-rich nature :

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the 3-position.

  • Bromination : Additional bromination using N-bromosuccinimide (NBS) yields 3-bromo derivatives .

ReactionReagentsPositionProductReference
NitrationHNO₃, H₂SO₄, 0°C33-Nitro-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine
BrominationNBS, DMF, rt33-Bromo-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine

Condensation and Cyclization

The compound reacts with aldehydes and ketones to form fused or extended heterocycles:

  • Aldehyde Condensation : Reaction with formaldehyde under acidic conditions generates di-3-(1H-pyrrolo[2,3-b]pyridyl)methane .

  • Cyclization with Malononitrile : Condensation with malononitrile yields pyrrolo[2,3-d]pyrimidine derivatives, expanding the heterocyclic system .

Reaction PartnerConditionsProductApplicationReference
FormaldehydeHCl, EtOH, refluxDi-3-(1H-pyrrolo[2,3-b]pyridyl)methaneBuilding block for polymers
MalononitrileKOH, EtOH, 80°C4-Amino-6-(4-bromophenyl)-1H-pyrrolo[2,3-d]pyrimidineKinase inhibitor precursor

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the pyrrole nitrogen, forming N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine analog .

ReactionReagentsProductOutcomeReference
OxidationmCPBA, CH₂Cl₂1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine N-oxideEnhanced solubility
ReductionH₂, Pd/C, EtOH1-(4-Bromophenyl)-2,3-dihydropyrrolo[2,3-b]pyridineAltered bioactivity

Mannich Reactions

Reaction with Mannich bases (e.g., formaldehyde and secondary amines) introduces aminomethyl groups at the 3-position .

AmineConditionsProductReference
MorpholineHCHO, HCl, reflux3-(Morpholinomethyl)-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine

Metal-Halogen Exchange

The bromine atom undergoes lithium-halogen exchange with n-BuLi, enabling further functionalization with electrophiles like CO₂ or DMF .

ElectrophileProductApplicationReference
CO₂1-(4-Carboxyphenyl)-1H-pyrrolo[2,3-b]pyridineSolubility enhancement
DMF1-(4-Formylphenyl)-1H-pyrrolo[2,3-b]pyridineAldehyde intermediate

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer activity. These compounds target specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that they can inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in regulating cell growth and survival in various cancers. The inhibition of SGK-1 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Analgesic and Sedative Effects

In pharmacological studies, derivatives of pyrrolo[2,3-b]pyridine have demonstrated analgesic and sedative properties. For example, certain derivatives were found to be more effective than traditional analgesics like aspirin in pain models such as the "writhing" test and the "hot plate" test. The structure-activity relationship (SAR) studies suggest that modifications to the alkoxy substituents on the pyridine ring significantly influence their analgesic potency .

Treatment of Renal and Cardiovascular Disorders

The inhibition of SGK-1 by 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives suggests potential applications in treating renal and cardiovascular diseases. By modulating electrolyte balance and influencing cell proliferation processes, these compounds may offer new therapeutic strategies for conditions like hypertension and heart failure .

Neuroprotective Effects

The sedative properties observed in some derivatives also indicate their potential for neuroprotective applications. Compounds that can cross the blood-brain barrier may help manage conditions characterized by excessive neuronal excitability or neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives:

Modification TypeEffect on ActivityExample Derivative
Alkoxy SubstituentInfluences analgesic potency4-Methoxy derivative
Length of Alkyl LinkerAffects sedative propertiesShorter linkers preferred
Phenyl SubstituentEnhances binding affinity to targetsUnsubstituted phenyl

Analgesic Efficacy

In a comparative study involving various pyrrolo[2,3-b]pyridine derivatives, compounds with specific alkoxy substituents showed enhanced analgesic effects compared to standard treatments like aspirin and morphine. For instance, compound 9 exhibited an ED50 value significantly lower than that of morphine, indicating its potential as a safer alternative for pain management .

Cancer Cell Proliferation Inhibition

A study focusing on SGK-1 inhibition demonstrated that certain pyrrolo[2,3-b]pyridine derivatives could effectively reduce the proliferation of renal cancer cells in vitro. The results suggested a promising avenue for developing targeted therapies against renal tumors .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N1-Substituted Analogues: 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9): Achieved via N-alkylation with benzyl bromide (99% yield) . 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22): Synthesized via methylation (75% yield) . The smaller methyl group may reduce binding affinity but improve solubility.
  • C3/C5-Substituted Analogues: 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a): Synthesized via Sonogashira coupling (51% yield) . The ethynyl linker introduces rigidity, contrasting with the direct aryl substitution in the target compound. 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f): Features electron-withdrawing cyano and methoxy groups, which modulate electronic properties and receptor interactions .

Antitumor Activity

  • Nortopsentin Analogues (e.g., 1f, 3f): Thiazole-indole substitutions at C3/C5 positions exhibit potent antitumor effects in peritoneal mesothelioma models (58–75% tumor inhibition) via CDK1 inhibition .
  • FGFR Inhibitors : Derivatives with 5-trifluoromethyl or methoxyphenyl groups show enhanced kinase inhibition due to hydrogen bonding with residues like G485 . The 4-bromophenyl group in the target compound may similarly engage hydrophobic pockets but lacks hydrogen-bonding capacity.

Analgesic and CNS Activity

  • 7-Azaindole Derivatives : Unsubstituted or methylated analogues demonstrate analgesic activity at 50 mg/kg but toxicity at higher doses . The bromophenyl group may alter metabolic stability and toxicity profiles.

Physicochemical and Toxicological Properties

Physical Properties

  • 1-Acetyl-1H-pyrrolo[2,3-b]pyridine : Melting point 63–65°C, pKa ~2.76 . The 4-bromophenyl group likely increases melting point and lipophilicity compared to acetylated derivatives.
  • Solubility : Bulky aryl groups (e.g., benzyl, bromophenyl) reduce aqueous solubility but enhance membrane permeability .

Toxicity

  • Core Scaffold (1H-pyrrolo[2,3-b]pyridine) : LD50 (mouse, intraperitoneal) = 490 mg/kg . Substitutions like bromophenyl may alter toxicity, though specific data for the target compound are lacking.

Biological Activity

1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies on its biological activity, focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and its effects on cancer cell lines.

Chemical Structure

The chemical structure of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine can be represented as follows:

  • Molecular Formula : C13H9BrN2
  • Molecular Weight : 255.13 g/mol

FGFR Inhibition

Recent studies have highlighted the compound's efficacy as an FGFR inhibitor. FGFRs are critical in various cancers, making them valuable therapeutic targets. The compound exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively, indicating a potent action against these receptors .

Table 1: IC50 Values of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine Against FGFRs

Receptor TypeIC50 Value (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. The mechanism involved down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial in cell migration and invasion processes .

Figure 1: Mechanism of Action

  • Down-regulation of MMP9 : Reduces cell invasion.
  • Up-regulation of TIMP2 : Enhances tissue integrity.

Case Studies

A notable study investigated the effects of various derivatives of pyrrolo[2,3-b]pyridine on cancer cell lines. Among these derivatives, 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine showed superior activity compared to others, with a favorable selectivity index indicating lower toxicity to normal cells versus cancer cells .

Additional Biological Activities

Beyond its role as an FGFR inhibitor, derivatives of pyrrolo[2,3-b]pyridine have shown promise in other areas:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine and its intermediates?

Key methods include N1-alkylation and cross-coupling reactions . For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediates are synthesized via alkylation using benzyl bromide or methyl iodide under basic conditions (e.g., KOH or NaH in THF) . Purification often involves silica gel chromatography, yielding solids with >95% purity. Structural confirmation relies on ¹H/¹³C NMR , with characteristic peaks for the pyrrolopyridine core and substituents .

Q. How is the structural integrity of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine validated?

NMR spectroscopy is critical. For example:

  • ¹H NMR : Protons on the pyrrolopyridine ring resonate at δ 6.5–8.5 ppm, with coupling patterns confirming substitution .
  • ¹³C NMR : The bromophenyl group shows distinct aromatic carbons at ~120–135 ppm .
    Mass spectrometry (MS) and HPLC (≥95% purity) are used for molecular weight and purity verification .

Q. What initial biological screening is performed for this compound?

Early studies focus on kinase inhibition assays (e.g., FGFR1–4 IC50 values) and cytotoxicity profiling (e.g., IC50 in cancer cell lines). For example, derivatives like 3-(4-hydroxyphenyl)-5-(2,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine show non-cytotoxic profiles, guiding further optimization .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence FGFR inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • 5-Position : Electron-withdrawing groups (e.g., Br, CF₃) enhance binding to FGFR1’s hinge region via hydrogen bonding with Gly485 .
  • 3-Position : Bulky substituents (e.g., ethynylbenzonitrile) improve hydrophobic interactions in the ATP-binding pocket, reducing IC50 values (e.g., 7 nM for FGFR1) .
    Molecular docking (e.g., binding mode with FGFR1’s Asp641) validates these interactions .

Q. What strategies address contradictions in biological data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration) or cell-line specificity. For example:

  • Compound 4h shows FGFR1 IC50 = 7 nM in enzymatic assays but reduced potency in cells with high ATP levels .
  • Cross-validation using kinase selectivity panels (e.g., MTH1 or DYRK1A) clarifies off-target effects .

Q. How are in vivo efficacy and pharmacokinetics evaluated?

  • Xenograft models : 1-(4-Bromophenyl) derivatives (e.g., compound 3f ) reduce tumor volume by 58–75% in peritoneal mesothelioma models via caspase-dependent apoptosis .
  • Pharmacokinetic profiling : Bioavailability and metabolic stability are assessed using HPLC-MS/MS, with modifications (e.g., methyl groups at N1) improving half-life .

Q. What analytical methods ensure batch-to-batch consistency in synthesis?

  • HPLC : Symmetry® C18 columns (3.5 µm) with UV detection at 214 nm confirm purity ≥95% .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) ratios validate stoichiometry .

Methodological Considerations

8. Designing experiments to optimize reaction yields:

  • Temperature control : Reactions at 0°C (e.g., nitration with HNO3) prevent side products .
  • Catalyst selection : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves regioselectivity for 5-substituted derivatives .

9. Addressing solubility challenges in biological assays:

  • DMSO stock solutions (10 mM) are diluted in assay buffers (≤0.1% DMSO). Aggregation is monitored via dynamic light scattering (DLS) .

10. Data interpretation in mechanistic studies:

  • Western blotting : Confirms downstream effects (e.g., survivin downregulation in apoptosis) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to FGFR1 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.